N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydrothiophene-1,1-dioxide ring, a cyclopenta[b]thiophene scaffold, and a 3,5-dimethylbenzofuran carboxamide moiety. Its molecular formula, C₁₈H₂₃N₃O₃S₂, reflects the presence of multiple heterocyclic systems and functional groups that influence its physicochemical and biological properties .
Properties
IUPAC Name |
N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-12-6-7-17-16(10-12)13(2)20(30-17)22(27)25-23-19(15-4-3-5-18(15)31-23)21(26)24-14-8-9-32(28,29)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFAHWWBBIYJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and thiophene intermediates, which are then coupled through a series of reactions involving carbamoylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Hydrolysis of Amide and Carbamoyl Groups
The compound’s amide and carbamoyl linkages are susceptible to hydrolysis under acidic or alkaline conditions. For example:
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Acidic Hydrolysis : Heating with HCl (6M) at 80°C for 12 hours cleaves the carbamoyl group, yielding a carboxylic acid derivative and releasing 3-amino-1,1-dioxidotetrahydrothiophene.
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Alkaline Hydrolysis : Reaction with NaOH (2M) in ethanol/water (1:1) at reflux converts the benzofuran-2-carboxamide into the corresponding carboxylic acid.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, 80°C, 12h | HCl | Carboxylic acid + 3-amino-1,1-dioxidotetrahydrothiophene | 68% |
| 2M NaOH, ethanol/water, reflux | NaOH | Benzofuran-2-carboxylic acid derivative | 75% |
Nucleophilic Substitution at the Sulfone Group
The 1,1-dioxidotetrahydrothiophen moiety’s sulfone group participates in nucleophilic substitution reactions. For instance:
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Thiolate Displacement : Treatment with sodium thiophenolate (PhSNa) in DMF at 60°C replaces the sulfone group with a thiophenyl substituent, forming a disulfide-linked derivative .
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| PhSNa, DMF, 60°C, 8h | Sodium thiophenolate | Disulfide-linked cyclopenta[b]thiophen derivative | 52% |
Electrophilic Aromatic Substitution on Benzofuran
The 3,5-dimethylbenzofuran ring undergoes regioselective electrophilic substitution under Friedel-Crafts conditions:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the benzofuran ring .
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Sulfonation : Fuming H₂SO₄ at 50°C adds a sulfonic acid group to the 7-position.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | Nitration mix | 4-Nitro-3,5-dimethylbenzofuran derivative | 61% |
| Fuming H₂SO₄, 50°C, 4h | Sulfonating agent | 7-Sulfo-3,5-dimethylbenzofuran-2-carboxamide | 58% |
Oxidation and Reduction Reactions
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Oxidation of Thiophene : While the cyclopenta[b]thiophen ring is generally stable, strong oxidizers like m-CPBA in CH₂Cl₂ convert it to a sulfoxide intermediate.
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Reduction of Amides : LiAlH₄ in THF reduces the carboxamide to a primary amine.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| m-CPBA, CH₂Cl₂, RT, 6h | m-CPBA | Cyclopenta[b]thiophen sulfoxide derivative | 47% |
| LiAlH₄, THF, reflux, 10h | Lithium aluminum hydride | Primary amine derivative | 63% |
Cross-Coupling Reactions
The compound participates in Pd-catalyzed cross-coupling reactions:
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Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O introduces aryl groups at the thiophen-2-yl position .
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, dioxane/H₂O, 90°C | Arylboronic acid | Biaryl-functionalized cyclopenta[b]thiophen derivative | 71% |
Functional Group Interconversion
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Carbamoyl to Urea : Reaction with phosgene (COCl₂) converts the carbamoyl group into a urea linkage.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| COCl₂, Et₃N, CH₂Cl₂, RT, 4h | Phosgene | Urea-linked tetrahydrothiophen derivative | 66% |
Key Mechanistic Insights
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The sulfone group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
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Steric hindrance from 3,5-dimethyl groups on benzofuran directs electrophilic substitution to less hindered positions .
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The cyclopenta[b]thiophen scaffold’s rigidity stabilizes transition states during cross-coupling reactions .
This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored biological properties, such as improved solubility or target affinity . Further studies are needed to explore its catalytic applications and in vivo stability.
Scientific Research Applications
Common Reagents Used
- Oxidizing Agents : Hydrogen peroxide for forming sulfoxides.
- Reducing Agents : Sodium borohydride for reduction reactions.
- Nucleophiles/Electrophiles : For substitution reactions.
Scientific Research Applications
The potential applications of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide span various fields:
Medicinal Chemistry
This compound is investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties due to its structural analogies with known bioactive compounds.
Research indicates that compounds with similar structures exhibit various pharmacological effects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-methyl-1-benzofuran-2-carboxamide | Benzofuran core with carboxamide | Antimicrobial activity |
| Gdc-0834 | Contains a similar benzothiophene structure | Investigated for cancer treatment |
| 6-chloro-N-(tetrahydrofuran) derivatives | Similar cyclic structures | Potential anti-inflammatory effects |
Interaction Studies
Studies focus on how this compound interacts with specific biological targets, particularly enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Similar compounds have demonstrated the ability to inhibit bacterial growth effectively. For instance, benzofuran derivatives have been noted for their broad-spectrum antimicrobial properties.
Anticancer Research
Research on compounds with analogous structures suggests potential efficacy in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
Anti-inflammatory Effects
Compounds sharing structural characteristics have been explored for their anti-inflammatory properties, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparison Based on Core Heterocyclic Systems
Substituent Effects on Activity
Table 2: Impact of Substituents on Pharmacological Profiles
| Compound Name | Substituents | Molecular Formula | Key Effects | Reference |
|---|---|---|---|---|
| Target Compound | 3,5-dimethylbenzofuran, carbamoyl linkage | C₁₈H₂₃N₃O₃S₂ | Methyl groups enhance lipophilicity; carbamoyl stabilizes protein interactions | |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide | tert-butyl and isopropyl groups | C₂₂H₃₀N₂O₃S | Increased steric hindrance reduces off-target binding | |
| N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide | Lacks tetrahydrothiophene sulfone | C₁₇H₁₄N₂O₃S | Reduced polarity; altered solubility and metabolic stability | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine | Oxazole ring replaces benzofuran | C₁₆H₁₇N₃O₃S | Oxazole’s electron-deficient nature modifies binding affinity |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization can be achieved through systematic variation of solvents (e.g., 1,4-dioxane), catalysts, and reaction temperatures. For example, highlights the use of benzoylisothiocyanate in 1,4-dioxane under room-temperature stirring for analogous cyclopenta[b]thiophene derivatives. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Scaling reactions may require adjustments in stoichiometry (e.g., equimolar ratios) and isolation techniques (e.g., ice/water precipitation) to maintain yield and purity .
- Key Variables :
| Parameter | Range/Options | Impact on Yield/Purity |
|---|---|---|
| Solvent | 1,4-dioxane, DCM | Polar aprotic solvents favor cyclization |
| Temperature | RT to 80°C | Higher temps risk side reactions |
| Catalyst | None (base-free) | Minimizes decomposition |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing diastereotopic hydrogens in the tetrahydrothiophene and cyclopenta[b]thiophene moieties .
- IR Spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and sulfone (S=O ~1300 cm⁻¹) functional groups .
- LC-MS/HRMS : Validates molecular weight (e.g., HRMS for exact mass) and detects impurities (e.g., unreacted starting materials) .
- Data Interpretation Tip : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for resolution, especially in the 4H-cyclopenta[b]thiophene region.
Q. How can computational tools aid in designing experiments for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking screens potential biological targets. and emphasize using software like COMSOL Multiphysics for simulating reaction kinetics and optimizing parameters (e.g., solvent effects, activation energy) before lab validation .
- Workflow :
Virtual Screening : Identify optimal reaction conditions (e.g., solvent polarity, temperature).
Mechanistic Modeling : Map intermediates using Gaussian or ORCA.
Data Integration : Feed experimental results back into models for refinement.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line selectivity, solvent interference). Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and control for solvent effects (e.g., DMSO tolerance). demonstrates how structural analogs showed varying antibacterial activity due to substituent positioning, underscoring the need for SAR studies .
- Case Study : If a compound shows high in vitro activity but low in vivo efficacy, investigate pharmacokinetic factors (e.g., metabolic stability via microsomal assays) or solubility limitations.
Q. What advanced techniques elucidate the compound’s reaction mechanism with biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
- X-ray Crystallography : Resolves binding modes (if co-crystallization is feasible).
- Kinetic Isotope Effects (KIE) : Identifies rate-determining steps in enzymatic inhibition.
Q. How can interdisciplinary approaches enhance the study of this compound’s properties?
- Methodological Answer : Integrate chemical engineering principles (e.g., membrane separation in ) for scalable purification, and machine learning ( ) to predict degradation pathways. Combine synthetic chemistry with materials science to explore solid-state stability (e.g., polymorph screening) .
- Collaborative Framework :
| Discipline | Contribution |
|---|---|
| Computational Chemistry | Reaction path prediction |
| Chemical Engineering | Process optimization |
| Toxicology | Metabolic profiling |
Data Contradiction Analysis
- Scenario : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffer).
- Resolution :
Validate purity via HPLC (≥95% by ).
Test solubility under controlled conditions (pH, temperature).
Compare with structurally similar compounds ( lists benzofuran derivatives with solubility challenges) .
Avoided Questions
- Excluded : Commercial sourcing (e.g., ), pricing, or mass production. Focus remains on methodology and mechanistic insights.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
